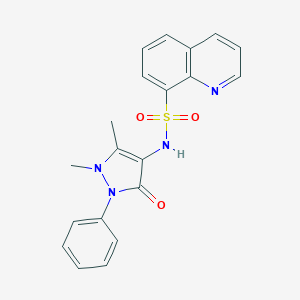
2,3-二甲基-1-苯基-4-((8-喹啉磺酰基)氨基)-3-吡唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one is a complex organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
科学研究应用
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one may have several scientific research applications, including:
Medicinal chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Biological studies: Investigating its effects on various biological pathways and its potential as an enzyme inhibitor.
Industrial applications: Use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and quinoline derivatives. The reaction conditions may involve:
Condensation reactions: Combining phenylhydrazine with an appropriate diketone or aldehyde to form the pyrazoline ring.
Sulfonylation: Introducing the sulfonyl group from a sulfonyl chloride derivative of quinoline.
Catalysts and solvents: Commonly used catalysts might include acids or bases, and solvents such as ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Flow chemistry: Continuous flow reactors to enhance reaction efficiency.
Purification techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
作用机制
The mechanism of action of 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one would depend on its interaction with biological targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor interaction: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA binding: Binding to nucleic acids and affecting gene expression.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one: Lacks the quinolylsulfonyl group, which may result in different biological activities.
1-Phenyl-3-methyl-4-(quinolylsulfonyl)pyrazoline: Similar structure but with variations in the substitution pattern.
Uniqueness
The presence of the quinolylsulfonyl group in 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
属性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-18(20(25)24(23(14)2)16-10-4-3-5-11-16)22-28(26,27)17-12-6-8-15-9-7-13-21-19(15)17/h3-13,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXHFUGRVINCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B494960.png)
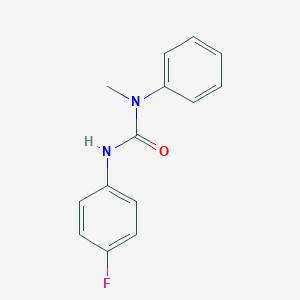
![4-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494964.png)
![2-amino-4-(4-fluorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494966.png)
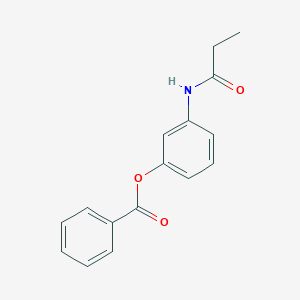
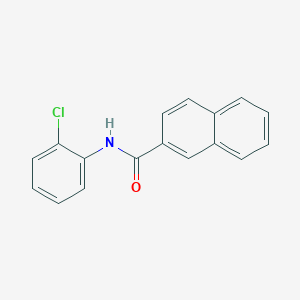
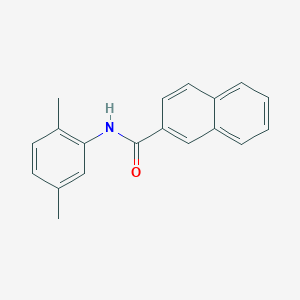
![1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494975.png)
![2-amino-4-(2-thienyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494976.png)
![2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B494978.png)
![1-ethyl-6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B494979.png)
![1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B494980.png)
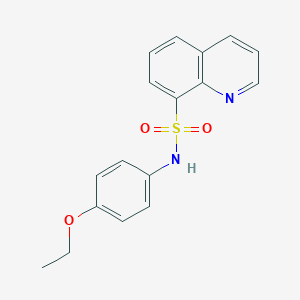
![1-(4-chlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B494983.png)
